(2R,4S)-Azetidine-2,4-dicarboxamide
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Overview
Description
Cortisol is a steroid hormone belonging to the glucocorticoid class of hormones. It is produced primarily by the zona fasciculata of the adrenal cortex in the adrenal glands. Cortisol plays a crucial role in various physiological processes, including the regulation of metabolism, immune response, and stress response. It is often referred to as the “stress hormone” due to its involvement in the body’s response to stress .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cortisol can be synthesized through several chemical routes. One common method involves the oxidation of pregnenolone, a steroidal precursor, followed by a series of hydroxylation reactions. The key steps include:
Oxidation of Pregnenolone: Pregnenolone is oxidized to form 17α-hydroxyprogesterone.
Hydroxylation: The 17α-hydroxyprogesterone undergoes hydroxylation at the 11β and 21 positions to form cortisol.
Industrial Production Methods: Industrial production of cortisol typically involves microbial fermentation processes. Specific strains of fungi, such as Rhizopus oryzae, are used to convert steroidal precursors into cortisol through biotransformation. This method is preferred due to its efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Cortisol undergoes various chemical reactions, including:
Oxidation: Cortisol can be oxidized to form cortisone, another glucocorticoid.
Reduction: Cortisol can be reduced to form tetrahydrocortisol.
Substitution: Cortisol can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products:
Cortisone: Formed through oxidation.
Tetrahydrocortisol: Formed through reduction.
Acetylated Cortisol: Formed through substitution reactions
Scientific Research Applications
Cortisol has a wide range of applications in scientific research:
Chemistry: Used as a standard for studying steroidal reactions and pathways.
Biology: Investigated for its role in stress response and metabolic regulation.
Medicine: Used in the treatment of inflammatory and autoimmune conditions. It is also a key marker in diagnosing adrenal gland disorders.
Industry: Employed in the production of corticosteroid medications and in anti-doping tests
Mechanism of Action
Cortisol exerts its effects by binding to glucocorticoid receptors in target cells. This binding leads to the activation or repression of specific genes, resulting in various physiological effects. The primary actions include:
Gluconeogenesis: Stimulates the production of glucose from non-carbohydrate sources.
Immune Suppression: Inhibits the production of inflammatory cytokines and reduces immune cell activity.
Metabolic Regulation: Increases the breakdown of proteins and fats to provide energy
Comparison with Similar Compounds
Cortisol is often compared with other glucocorticoids such as:
Cortisone: Similar in structure but less potent. It is converted to cortisol in the liver.
Prednisolone: A synthetic glucocorticoid with higher potency and longer duration of action.
Dexamethasone: Another synthetic glucocorticoid, known for its strong anti-inflammatory effects.
Uniqueness: Cortisol is unique due to its natural occurrence and its critical role in the body’s stress response and metabolic regulation. Unlike synthetic glucocorticoids, cortisol’s effects are tightly regulated by the body’s feedback mechanisms .
Properties
CAS No. |
121050-12-2 |
---|---|
Molecular Formula |
C5H9N3O2 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(2R,4S)-azetidine-2,4-dicarboxamide |
InChI |
InChI=1S/C5H9N3O2/c6-4(9)2-1-3(8-2)5(7)10/h2-3,8H,1H2,(H2,6,9)(H2,7,10)/t2-,3+ |
InChI Key |
UNEMLOZFCVXAKB-WSOKHJQSSA-N |
SMILES |
C1C(NC1C(=O)N)C(=O)N |
Isomeric SMILES |
C1[C@@H](N[C@@H]1C(=O)N)C(=O)N |
Canonical SMILES |
C1C(NC1C(=O)N)C(=O)N |
Synonyms |
2,4-Azetidinedicarboxamide,cis-(9CI) |
Origin of Product |
United States |
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